molecular formula C12H14N2O4 B1320378 1-(4-Nitrophenyl)piperidine-2-carboxylic acid CAS No. 1103838-83-0

1-(4-Nitrophenyl)piperidine-2-carboxylic acid

Cat. No.: B1320378
CAS No.: 1103838-83-0
M. Wt: 250.25 g/mol
InChI Key: VTOPOGQYQMNRCM-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)piperidine-2-carboxylic acid is an organic compound with the molecular formula C12H14N2O4 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a nitrophenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid typically involves the reaction of 4-nitrochlorobenzene with piperidine. The process begins with the heating of a mixture of 4-nitrochlorobenzene, sodium carbonate, and piperidine under reflux conditions for several hours. After the reaction, the mixture is cooled, and water is added to precipitate the product .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Sodium chlorite or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(4-Nitrophenyl)piperidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s biological activity. The piperidine ring provides a scaffold that can interact with biological molecules, potentially affecting pathways involved in cellular processes.

Comparison with Similar Compounds

    Piperidine: A simpler analog without the nitrophenyl group.

    4-Nitrophenylpiperidine: Lacks the carboxylic acid group.

    Pyrrolidine derivatives: Similar nitrogen-containing heterocycles with different ring sizes.

Uniqueness: 1-(4-Nitrophenyl)piperidine-2-carboxylic acid is unique due to the combination of the nitrophenyl group and the piperidine ring, which imparts specific chemical and biological properties

Properties

IUPAC Name

1-(4-nitrophenyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-12(16)11-3-1-2-8-13(11)9-4-6-10(7-5-9)14(17)18/h4-7,11H,1-3,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOPOGQYQMNRCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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